

Rapamycin-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B15609490

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Technical Guide: Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rapamycin-d3**, a deuterated analog of Rapamycin (also known as Sirolimus). It is intended to serve as a comprehensive resource for professionals in research and drug development, offering key technical data, relevant biological pathways, and detailed experimental protocols.

Core Compound Data: Rapamycin-d3

Rapamycin-d3 is a stable, isotopically labeled form of Rapamycin, which is a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.^{[1][2]} Due to its isotopic labeling, **Rapamycin-d3** is an ideal internal standard for the accurate quantification of Rapamycin in various biological matrices using mass spectrometry-based methods.^{[1][3]}

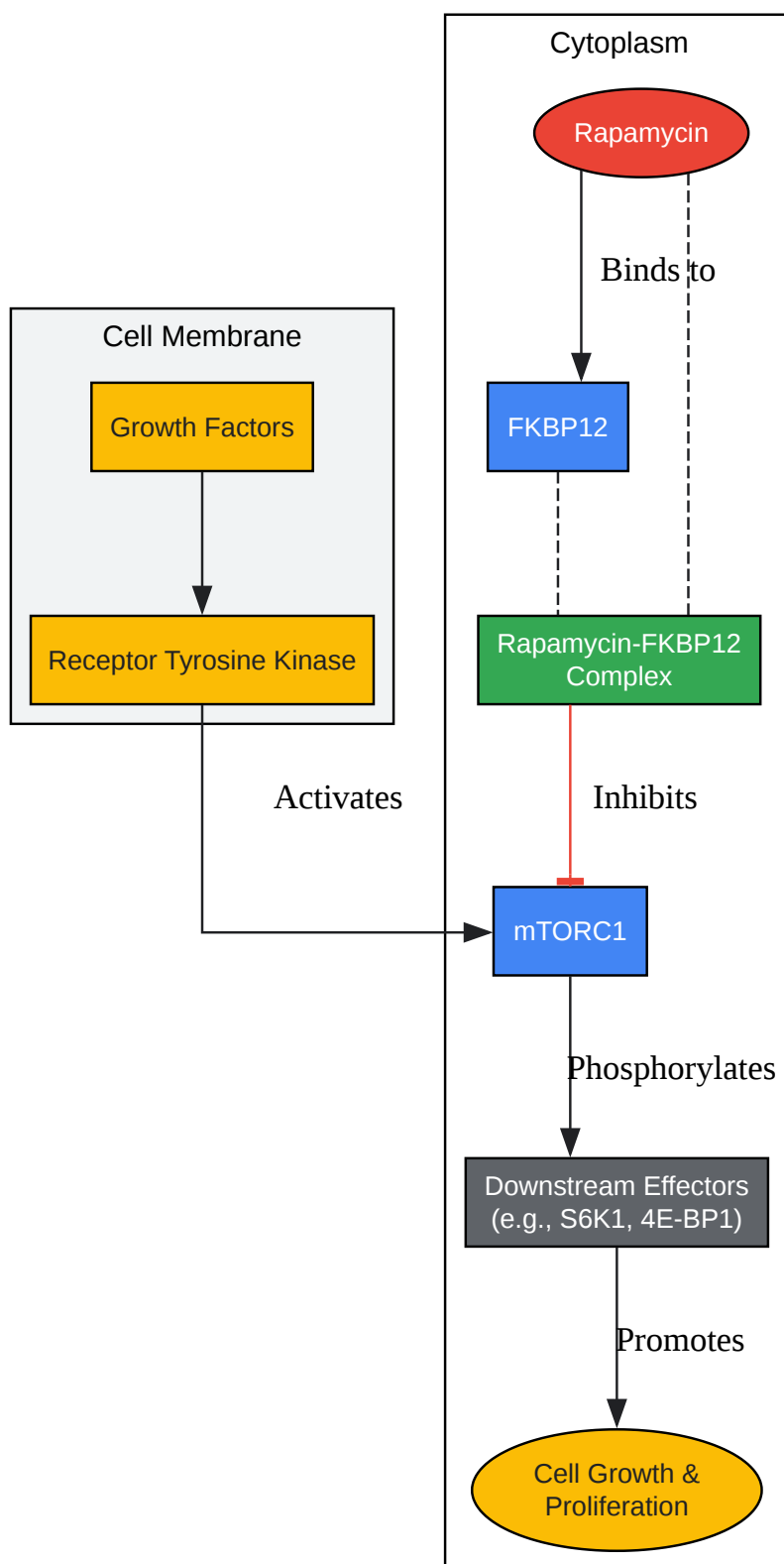
Quantitative Data Summary

The following table summarizes the key quantitative properties of **Rapamycin-d3**.

Property	Value
CAS Number	392711-19-2
Molecular Formula	C ₅₁ H ₇₆ D ₃ NO ₁₃
Molecular Weight	917.2 g/mol
Synonyms	Sirolimus-d3, 7-O-demethyl-7-O-(methyl-d3)-rapamycin
Purity	≥98% deuterated forms (d1-d3)
Solubility	Chloroform: 5 mg/ml, DMSO: 25 mg/ml, Ethanol: 50 mg/ml, Methanol: 25 mg/ml

Biological Activity and Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR protein kinase, specifically the mTOR Complex 1 (mTORC1).^{[1][4]} It achieves this by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12).^{[5][6]} This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1's kinase activity.^[5] The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and protein synthesis.^{[6][7]}



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Mechanism of Rapamycin-mediated mTORC1 inhibition.

Experimental Protocols

Rapamycin-d3 is primarily utilized as an internal standard in the quantification of Rapamycin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol for this application.

Quantification of Rapamycin in Biological Samples using Rapamycin-d3 by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

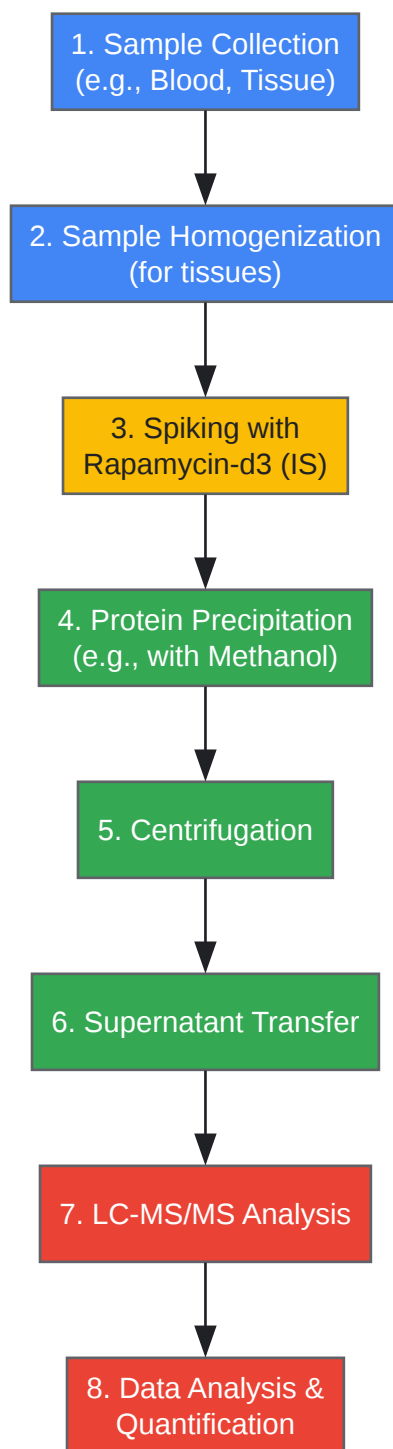
- To a 100 μ L aliquot of the biological sample (e.g., whole blood, tissue homogenate), add a known concentration of **Rapamycin-d3** solution to serve as the internal standard.
- Add 400 μ L of a cold protein precipitating solution, such as methanol or acetonitrile.
- Vortex the mixture vigorously for approximately 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at high speed (e.g., $>10,000 \times g$) for 10-30 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

- Column: A reversed-phase C18 or C8 column is typically used for the chromatographic separation.
- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
- Flow Rate: A typical flow rate is in the range of 0.5 - 1.5 mL/min.
- Injection Volume: Inject an appropriate volume of the prepared sample supernatant (e.g., 20 μ L) onto the LC system.

3. Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for the analysis of Rapamycin.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions:
 - Rapamycin: A common transition to monitor is the sodium adduct at m/z 936.6 \rightarrow 409.3.
 - **Rapamycin-d3** (Internal Standard): The corresponding transition for the deuterated internal standard would be monitored.
- Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of Rapamycin and a constant concentration of **Rapamycin-d3**. The concentration of Rapamycin in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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